molecular formula C7H3BrF5N B8049793 4-Bromo-2-(perfluoroethyl)pyridine

4-Bromo-2-(perfluoroethyl)pyridine

Cat. No.: B8049793
M. Wt: 276.00 g/mol
InChI Key: NQQDAWZZXIVECT-UHFFFAOYSA-N
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Description

4-Bromo-2-(perfluoroethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 4-position and a perfluoroethyl (-CF₂CF₃) group at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the perfluoroethyl group, which enhances stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name

4-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5N/c8-4-1-2-14-5(3-4)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQDAWZZXIVECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(perfluoroethyl)pyridine typically involves the introduction of bromine and perfluoroethyl groups into a pyridine ring. One common method is the reaction of 2-(perfluoroethyl)pyridine with bromine in the presence of a catalyst such as copper bromide. The reaction is usually carried out under controlled conditions to ensure the selective bromination of the pyridine ring.

Industrial Production Methods: Industrial production of 4-Bromo-2-(perfluoroethyl)pyridine often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(perfluoroethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-Bromo-2-(perfluoroethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is employed in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(perfluoroethyl)pyridine involves its interaction with various molecular targets. The bromine and perfluoroethyl groups confer unique electronic properties to the pyridine ring, allowing it to participate in specific chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural features and electronic effects of 4-bromo-2-(perfluoroethyl)pyridine and related compounds:

Compound Name Molecular Formula Substituent (Position) Electron Effects Molecular Weight (g/mol) CAS Number
4-Bromo-2-(perfluoroethyl)pyridine C₇H₄BrF₅N -Br (4), -CF₂CF₃ (2) Strong electron-withdrawing ~275 (estimated) Not provided
4-Bromo-2-(trifluoromethyl)pyridine C₆H₃BrF₃N -Br (4), -CF₃ (2) Strong electron-withdrawing 224.00 2412989-04-7
4-Bromo-2-(difluoromethoxy)pyridine C₆H₄BrF₂NO -Br (4), -OCHF₂ (2) Moderate electron-withdrawing 224.00 832735-56-5
4-Bromo-2-(dimethylamino)pyridine C₇H₉BrN₂ -Br (4), -N(CH₃)₂ (2) Electron-donating 201.07 946000-27-7
4-Bromo-2-(4-fluorophenyl)pyridine C₁₁H₈BrFN -Br (4), -C₆H₄F (2) Variable (depends on aryl ring) 251.98 Not provided

Key Observations :

  • Electron-Withdrawing Groups : The perfluoroethyl and trifluoromethyl groups significantly lower electron density at the pyridine ring, enhancing reactivity in Suzuki-Miyaura and Ullmann-type couplings .
  • Biological Relevance: Schiff base derivatives like 4-bromo-2-[(phenylimino)methyl]phenol exhibit planar structures and intramolecular hydrogen bonding, enabling metal coordination for antimicrobial applications .

Reactivity in Cross-Coupling Reactions

Bromopyridines are pivotal intermediates in cross-coupling reactions. A comparison of reaction yields and conditions is provided below:

Compound Name Reaction Type Partner Reagent Yield Key Reference
4-Bromo-2-(trifluoromethyl)pyridine Nickel/Organoboron coupling Sodium benzenesulfinate 81%
4-Bromo-2-(4-fluorophenyl)pyridine Suzuki-Miyaura coupling Aryl boronic acids Not reported
4-Bromo-2-(difluoromethoxy)pyridine SNAr reactions Amines or thiols Not reported

Insights :

  • The trifluoromethyl group in 4-bromo-2-(trifluoromethyl)pyridine facilitates high-yield couplings due to its strong electron-withdrawing effect, stabilizing transition states .
  • Steric hindrance from bulkier groups (e.g., perfluoroethyl) may necessitate optimized catalysts or elevated temperatures for efficient coupling.
Antimicrobial Activity
Material Science

Fluorinated pyridines like 4-bromo-2-(difluoromethoxy)pyridine are used in liquid crystals and organic semiconductors due to their thermal stability and low polarizability .

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